molecular formula C9H12ClN3O B3247582 6-Chloro-5-isobutylpyrazine-2-carboxamide CAS No. 182244-16-2

6-Chloro-5-isobutylpyrazine-2-carboxamide

Cat. No.: B3247582
CAS No.: 182244-16-2
M. Wt: 213.66 g/mol
InChI Key: SMTZIIKFADFPFM-UHFFFAOYSA-N
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Description

6-Chloro-5-isobutylpyrazine-2-carboxamide (CAS 182244-16-2) is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol . This pyrazine carboxamide derivative is of significant interest in scientific research, particularly in the field of plant biotechnology and the stimulation of secondary metabolites. Pyrazine carboxamides have been identified as effective elicitors, which are agents that can stress plant systems to enhance the production of valuable bioactive compounds . Research on similar synthetic pyrazine carboxamide derivatives has demonstrated their utility in boosting the production of flavonolignans (such as taxifolin and silychristin) in Silybum marianum (milk thistle) cultures and flavonoids (like rutin) in Fagopyrum esculentum (buckwheat) in vitro cultures . The core pyrazine structure is known to be part of many biologically significant compounds, and its derivatives are frequently explored for their potential in various applications, including as inhibitors in biochemical pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZIIKFADFPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation Methodologies and Theoretical Insights into 6 Chloro 5 Isobutylpyrazine 2 Carboxamide

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Pyrazine (B50134) Carboxamides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of molecules like 6-Chloro-5-isobutylpyrazine-2-carboxamide. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced NMR experiments are required to assemble the complete molecular puzzle and understand its preferred spatial arrangement.

Two-dimensional (2D) NMR techniques are particularly powerful. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, which are instrumental in tracing the connectivity within the isobutyl side chain and identifying adjacent protons on the pyrazine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, providing unambiguous carbon assignments.

Conformational analysis, which describes the relative spatial orientation of different parts of the molecule, is addressed using through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.edu These experiments detect protons that are close in space, regardless of whether they are connected through bonds. columbia.edu For instance, NOE signals between a pyrazine ring proton and the protons of the isobutyl side chain can reveal the preferred rotational conformation (rotamer) of the side chain relative to the ring. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the standard NOE might be close to zero. columbia.edu

Table 1: Advanced NMR Techniques for Structural Analysis

Technique Information Provided Specific Application for this compound
COSY ¹H-¹H through-bond correlations Mapping the spin system of the isobutyl group; identifying adjacent ring protons.
HSQC ¹H-¹³C one-bond correlations Assigning specific ¹³C signals to their directly attached protons.
HMBC ¹H-¹³C long-range (2-3 bond) correlations Confirming the connection of the isobutyl and carboxamide groups to the pyrazine ring.

| NOESY/ROESY | ¹H-¹H through-space correlations | Determining the solution-state conformation, such as the orientation of the isobutyl side chain relative to the pyrazine ring. columbia.edu |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Bonds and Functional Groups of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups and bonding arrangements present. rsc.org The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of complex spectra. researchgate.netnih.gov

For this compound, the spectra would be dominated by characteristic bands corresponding to its distinct structural components:

Carboxamide Group: This group gives rise to some of the most prominent bands. The C=O stretching vibration, known as the Amide I band, is typically strong in the IR spectrum and appears in the 1650-1680 cm⁻¹ region. The N-H stretching vibrations appear at higher frequencies, usually above 3100 cm⁻¹. The N-H bending vibration, or Amide II band, is a coupled vibration involving N-H bending and C-N stretching, found around 1550-1640 cm⁻¹. The position of these bands is sensitive to hydrogen bonding.

Pyrazine Ring: The aromatic pyrazine ring exhibits a series of characteristic vibrations, including C-H stretching just above 3000 cm⁻¹, and C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region.

Isobutyl Group: The aliphatic isobutyl group is identified by its C-H stretching vibrations (symmetric and asymmetric) in the 2850-2960 cm⁻¹ range and various C-H bending (scissoring, wagging) modes at lower frequencies (~1370-1470 cm⁻¹).

Chloro Substituent: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

By comparing experimental spectra with theoretically calculated frequencies, a detailed assignment of the vibrational modes can be achieved, confirming the presence and connectivity of all functional groups within the molecule.

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching > 3100
Aromatic (C-H) Stretching ~3000 - 3100
Aliphatic (C-H) Stretching ~2850 - 2960
Amide (C=O) Stretching (Amide I) ~1650 - 1680
Amide (N-H) Bending (Amide II) ~1550 - 1640
Pyrazine Ring C=C, C=N Stretching ~1400 - 1600
Alkyl (C-H) Bending ~1370 - 1470

High-Resolution Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis (Focus on methodology, not specific data)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or more decimal places. researchgate.netresearchgate.net This precision is the key advantage of HRMS, as it allows for the determination of a unique elemental composition for a measured mass. researchgate.netnih.gov For this compound (C₉H₁₂ClN₃O), HRMS can confirm this exact molecular formula by measuring the mass of the molecular ion and matching it to the calculated theoretical mass, thereby distinguishing it from other potential formulas with the same nominal mass. nih.gov

Commonly, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions with minimal initial fragmentation. researchgate.net Once the elemental composition is confirmed, tandem mass spectrometry (MS/MS) is employed to study the molecule's fragmentation patterns. In this method, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

The fragmentation pattern provides valuable structural information by revealing the weakest bonds and most stable resulting fragments. For this compound, predictable fragmentation pathways would include:

Loss of the isobutyl group: Cleavage of the bond between the pyrazine ring and the side chain.

Loss of the carboxamide moiety: Cleavage of the C-C bond between the ring and the amide group.

Alpha-cleavage: Fragmentation within the isobutyl side chain.

Loss of small neutral molecules: Such as loss of HCl or CO.

By analyzing these fragmentation pathways, the connectivity of the different structural units (isobutyl group, pyrazine core, carboxamide group) can be corroborated, providing structural evidence that is complementary to NMR data.

Table 3: HRMS Methodologies and Applications

Technique Principle Information Gained
HRMS (Full Scan) Measures m/z with high precision (e.g., Orbitrap, FT-ICR). researchgate.net Determines exact mass, allowing for unambiguous calculation of the elemental composition (molecular formula). researchgate.net

| Tandem MS (MS/MS) | Isolates a parent ion, induces fragmentation, and analyzes the resulting fragment ions. | Elucidates fragmentation patterns, which helps to confirm the connectivity of the molecular structure. |

X-ray Crystallography: Methodology for Solid-State Structural Determination and Intermolecular Interactions in Related Heterocyclic Carboxamides

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwordpress.com The methodology begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal lattice diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. nih.gov

From this diffraction pattern, two key pieces of information are extracted: the dimensions of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within that cell. nih.gov Mathematical analysis, known as structure solution and refinement, transforms the diffraction data into an electron density map. By fitting the known atoms of the molecule into this map, a precise 3D model of the molecule as it exists in the solid state is generated. nih.gov

This model provides highly accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular constitution and revealing the solid-state conformation. Furthermore, the analysis reveals how multiple molecules pack together in the crystal lattice. rsc.org This packing is governed by a network of intermolecular interactions. For related heterocyclic carboxamides, these interactions typically include:

Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen and the pyrazine nitrogen atoms are potential acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or chains. nih.gov

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Halogen Bonding: The chlorine atom can act as a Lewis acidic region (a σ-hole), allowing it to participate in weak attractive interactions with electron-rich atoms on neighboring molecules. nih.gov

Understanding these interactions is crucial as they dictate the physical properties of the solid material.

Table 4: X-ray Crystallography Workflow

Step Description Outcome
Crystallization Growing a suitable single crystal from solution. A well-ordered crystal for diffraction.
Data Collection Exposing the crystal to an X-ray beam and recording the diffraction pattern. nih.gov A dataset of diffraction spot intensities and positions.
Structure Solution Using computational methods to solve the "phase problem" and generate an electron density map. An initial model of the atomic positions.

| Structure Refinement | Optimizing the atomic model to best fit the experimental data. | A final, precise 3D structure with bond lengths, angles, and intermolecular contacts. |

Theoretical Conformational Analysis and Energy Landscapes of this compound via Computational Methods

While NMR provides insight into the average solution-state conformation and X-ray crystallography reveals the static solid-state structure, computational methods allow for a comprehensive exploration of all possible molecular conformations and their relative energies. nih.gov Techniques like Density Functional Theory (DFT) are used to model the molecule and calculate its energy as a function of its geometry. nih.govbendola.com

A key computational approach is the Potential Energy Surface (PES) scan. For this compound, conformational flexibility arises primarily from rotation around two single bonds: the C2-C(amide) bond and the C5-C(isobutyl) bond. A PES scan involves systematically rotating one or both of these bonds (defined by their dihedral angles) in small increments and calculating the molecule's total energy at each step.

Plotting the energy versus the dihedral angle(s) generates a conformational energy landscape. The low points (valleys) on this surface correspond to stable, low-energy conformers, while the high points (peaks) represent high-energy transition states that are the barriers to rotation between conformers. nih.gov This analysis can:

Identify the most stable conformer(s) in the gas phase.

Determine the energy difference between various stable conformers.

Calculate the rotational energy barriers, which provides information about the flexibility of the molecule at a given temperature.

These theoretical results can then be correlated with experimental findings. For example, if NMR data suggests a single dominant conformation in solution, the computational results should ideally predict one conformer to be significantly lower in energy than all others.

Table 5: Computational Conformational Analysis Workflow

Step Methodology Purpose
Geometry Optimization Energy minimization of an initial structure using a quantum mechanical method (e.g., DFT). To find a single, stable low-energy structure.
Potential Energy Surface (PES) Scan Systematically varying key dihedral angles and calculating the energy at each point. nih.gov To map the energy landscape and identify all significant conformers and transition states.

| Frequency Calculation | Calculating vibrational frequencies for the identified energy minima. | To confirm that the structures are true minima (no imaginary frequencies) and to estimate their relative thermodynamic stability. |

Electronic Structure Analysis via Quantum Chemical Methods: Frontier Molecular Orbitals (HOMO/LUMO), Charge Distribution, and Electrostatic Potential Maps

Quantum chemical methods, particularly DFT, provide profound insights into the electronic nature of a molecule, which governs its reactivity and intermolecular interactions. nih.govrsc.orgiiste.org

Frontier Molecular Orbitals (HOMO/LUMO): According to frontier molecular orbital theory, a molecule's reactivity is largely determined by its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Charge Distribution: These calculations can determine the partial charge on each atom in the molecule. sobereva.com This reveals the internal distribution of electrons, highlighting electron-rich (negative partial charge) and electron-poor (positive partial charge) centers. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich, while the carbonyl carbon and amide hydrogens are expected to be electron-poor.

Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the molecule's charge distribution, plotted on its electron density surface. researchgate.netresearchgate.net It provides an intuitive guide to reactivity. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this molecule, the ESP map would likely show negative potential around the pyrazine nitrogens and the carbonyl oxygen, and positive potential around the N-H protons of the amide group, visually confirming the sites most likely to engage in hydrogen bonding. researchgate.net

| Electrostatic Potential (ESP) Map | Visually maps the electrostatic potential onto the molecular surface. researchgate.net | Provides an intuitive, color-coded map of reactive sites for electrophilic and nucleophilic attack. researchgate.net |


Chemical Reactivity and Transformation Studies of 6 Chloro 5 Isobutylpyrazine 2 Carboxamide

Reactivity at the Halogen (Chlorine) Position: Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyrazines

The chlorine atom at the 6-position of the pyrazine (B50134) ring is the most reactive site for nucleophilic attack. This enhanced reactivity is a hallmark of halogenated pyrazines and other electron-deficient heteroaromatic systems. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyrazine ring's two nitrogen atoms and the carboxamide group at the 2-position. youtube.comlibretexts.org These groups effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

The general mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the pyrazine ring and onto the electron-wthdrawing substituents. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion. youtube.com

This pathway allows for the displacement of the chlorine atom by a wide variety of nucleophiles. Studies on analogous 6-chloropyrazine compounds have demonstrated substitutions with amines, anilines, and sulfur-based nucleophiles. researchgate.netnih.gov For instance, the condensation of 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with various ring-substituted anilines highlights the feasibility of this transformation to generate a library of new amide derivatives. researchgate.net The reactivity of chloroazines is significantly enhanced by the ring's nitrogen atoms through both inductive and mesomeric effects. nih.gov While the stepwise addition-elimination pathway is common, some SNAr reactions on highly activated systems like 1,3,5-triazines have been shown to proceed through a concerted mechanism, though Meisenheimer-like intermediates are typical for most chloroazine reactions. nih.gov

Table 1: Examples of Nucleophiles Used in SNAr Reactions with Chloro-Pyrazine Analogs

Nucleophile Class Specific Example Resulting Functional Group Reference
Amines Substituted Anilines Substituted Amino researchgate.net
Amines Benzylamine Benzylamino researchgate.net
Sulfur Nucleophiles Bisulfide (HS⁻) Thiol nih.gov
Sulfur Nucleophiles Polysulfides (Sₙ²⁻) Polysulfido nih.gov

Transformations Involving the Carboxamide Functionality (e.g., hydrolysis, amide bond formation, reduction)

The carboxamide group at the 2-position offers another handle for chemical modification, allowing for transformations such as hydrolysis, the formation of new amide bonds, and reduction.

Hydrolysis and New Amide Bond Formation: The primary amide can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-chloro-5-isobutylpyrazine-2-carboxylic acid. This carboxylic acid is a key intermediate that can then be activated and coupled with a diverse range of primary or secondary amines to form new, more complex secondary or tertiary amides. researchgate.net This two-step sequence is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships. Common coupling reagents used for this transformation include carbodiimides like EDC, or converting the acid to a more reactive species like an acid chloride using reagents such as thionyl chloride or oxalyl chloride. sci-hub.sersc.org Enzymatic methods, for example using Lipozyme® TL IM, have also been developed for the amidation of pyrazine esters, offering a greener alternative to traditional chemical methods. rsc.org

Reduction: The carboxamide functionality can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.com The reaction proceeds by converting the carboxamide into a primary amine, specifically (6-chloro-5-isobutylpyrazin-2-yl)methanamine. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium intermediate, which is then further reduced by another hydride equivalent to yield the final amine product. youtube.com

Table 2: Potential Transformations of the Carboxamide Group

Transformation Reagents/Conditions Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid
Amide Bond Formation 1. Hydrolysis to acid2. Coupling agent (e.g., EDC), new amine Secondary/Tertiary Amide

Reactivity of the Pyrazine Nitrogen Atoms and their Coordination Chemistry (if applicable to non-prohibited contexts)

The two nitrogen atoms in the pyrazine ring are basic and can participate in chemical reactions, most notably as coordination sites for metal ions. Pyrazine and its derivatives are well-known ligands in coordination chemistry. rsc.orgnih.govrsc.org

Studies on analogous pyrazine derivatives have shown that they can act as bidentate ligands, coordinating to metal ions through one of the ring nitrogens and a donor atom from a substituent, such as the carbonyl oxygen or the amide nitrogen of the carboxamide group. nih.govresearchgate.net For instance, ruthenium(III) complexes have been prepared with various pyrazine derivatives where the ligand coordinates through both a ring nitrogen and a substituent's donor atom. rsc.org This coordination ability allows for the formation of stable metal complexes with metals such as Ru(III), Mn(II), Fe(III), and Ni(II). rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Reactions of 6-Chloro-5-isobutylpyrazine-2-carboxamide

Regioselectivity: Reactions on this molecule exhibit significant regioselectivity.

SNAr Reactions: Nucleophilic substitution occurs exclusively at the C6 position. The electron-withdrawing character of the two ring nitrogens and the C2-carboxamide group strongly activates the C6-chloro group for substitution, while deactivating the C3-H position. libretexts.org

N-Alkylation: In principle, either of the two pyrazine nitrogens could be alkylated. The regioselectivity of such reactions on substituted pyrazines can be influenced by factors like the steric hindrance of adjacent groups (the isobutyl group at C5) and the electronic effects of the substituents. In analogous heterocyclic systems, the choice of solvent has been shown to be a critical factor in controlling the site of N-alkylation, with polar solvents often favoring one isomer and non-polar solvents favoring the other. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration only if a reaction introduces a new chiral center. For example:

If the isobutyl group were to be modified, or if a chiral nucleophile were used in an SNAr reaction, diastereomeric products could be formed.

Enzymatic transformations are inherently stereoselective. If the molecule were subjected to an enzymatic reaction, such as hydroxylation or reduction, it would likely proceed with high stereoselectivity. nih.gov

Recent advances in photoenzymatic catalysis have enabled the highly enantioselective synthesis of related chiral α-chloroamides, demonstrating that precise stereocontrol is achievable in reactions involving similar structural motifs. nih.gov

Mechanistic Investigations of Novel Reactions Involving this compound

While specific mechanistic studies on this compound are not widely published, the mechanisms of its primary transformations are well-established from studies on analogous compounds.

SNAr Mechanism: As detailed in section 4.1, the reaction at the chlorine position is understood to proceed via a stepwise addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. youtube.comlibretexts.org This is the accepted pathway for nucleophilic substitution on electron-poor aromatic and heteroaromatic rings.

Amide Bond Formation: The mechanism of amide bond formation from the corresponding carboxylic acid (after hydrolysis) depends on the coupling reagent used. For carbodiimides like EDC, the mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. sci-hub.se

Radical Reactions: Photoenzymatic methods for creating related α-chloroamides have been shown to proceed through radical intermediates. Mechanistic studies suggest that these reactions can involve the formation of a charge-transfer complex within the enzyme's active site, which is excited by light to generate the radical species. nih.gov

Derivatization Strategies for Structural Modification and Exploration of Chemical Space within the this compound Framework

The reactivity profile of this compound allows for systematic structural modifications to explore its chemical space for various applications. Structure-guided design and structure-activity relationship (SAR) studies are common strategies in chemical and pharmaceutical research. nih.govrsc.org

Key derivatization strategies include:

Modification at the C6 Position: The SNAr reaction is the most powerful tool for derivatization. A library of diverse compounds can be created by reacting the parent molecule with a wide array of nucleophiles (amines, alcohols, thiols). This allows for the introduction of various functional groups and the modulation of properties like lipophilicity, solubility, and biological target affinity. researchgate.netresearchgate.net

Modification of the Carboxamide: The hydrolysis of the amide to a carboxylic acid, followed by re-amidation with a library of different amines, provides a robust method for generating structural diversity. imist.maimist.manih.gov Alternatively, reduction of the amide to a primary amine introduces a basic center and a new point for further functionalization.

Modification of the Isobutyl Group: While less reactive than the other positions, the isobutyl group could potentially be modified through late-stage functionalization techniques, although this is often more challenging.

Modification of the Pyrazine Ring: N-alkylation or the formation of metal complexes at the ring nitrogens offers another avenue for creating derivatives with potentially altered electronic and steric properties. rsc.orgacs.org

These strategies can be used in combination to generate a large and diverse set of derivatives from the this compound scaffold, facilitating the exploration of its chemical potential. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
p-chloronitrobenzene
o-chloronitrobenzene
m-chloronitrobenzene
6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride
6-chloro-5-isobutylpyrazine-2-carboxylic acid
(6-chloro-5-isobutylpyrazin-2-yl)methanamine
N-chlorophthalimide
Triphenylphosphine (PPh₃)
Lithium aluminum hydride (LiAlH₄)
Ruthenium(III)
Manganese(II)
Iron(III)
Cobalt(II)
Nickel(II)
2,3-pyrazinedicarboxylic anhydride
Pyrazinamide (B1679903)
Oxalyl chloride
Thionyl chloride
N,N'-dicyclohexylcarbodiimide (DCC)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide
N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

Computational Chemistry and Molecular Modeling of 6 Chloro 5 Isobutylpyrazine 2 Carboxamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic and geometric properties of pyrazine (B50134) carboxamides. While specific studies on 6-chloro-5-isobutylpyrazine-2-carboxamide are not prevalent in the reviewed literature, research on analogous compounds provides a strong indication of the methodologies and expected findings.

For instance, a computational study on substituted amides of pyrazine-2-carboxylic acids utilized the B3LYP/6-31G(d,p) level of theory to optimize molecular geometries and calculate electronic properties. nih.gov Such calculations reveal crucial parameters like bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. In a study of platinum-pyrazine carboxamide derivatives, DFT calculations were performed to validate the proposed 3D structures and understand their reactivity. nih.gov The optimized structure of a pyrazine carboxamide ligand showed a nearly planar conformation, with a dihedral angle of 33.6° between the planes containing the pyrazine ring and the carboxamide group. nih.gov

Electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. In a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were carried out using the B3LYP/gen method to analyze these electronic features. nih.govnih.gov The analysis of molecular electrostatic potential (MESP) maps, also derived from DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule. For a series of substituted amides of pyrazine-2-carboxylic acids, MESP analysis was used to identify common features related to their cytotoxic activities. researchgate.net

Table 1: Calculated Geometric Parameters for a Pyrazine Carboxamide Ligand

ParameterValue
Dihedral Angle (C₁−C₂−C₁₀−N₁₁)33.6°
Bond Length (C₁₀=O₁₄)1.22 Å
Bond Length (C₁₀−N₁₁)1.38 Å
Bond Angle (C₂−C₁₀−N₁₁)114.64°
Bond Angle (C₂−C₁₀−O₁₄)122.2°

Data sourced from a DFT study on a platinum-pyrazine carboxamide derivative. bendola.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions (Non-biological contexts)

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of molecules like this compound and to understand their interactions with solvents in non-biological contexts. These simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior.

In a study of a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, MD simulations were employed to investigate its properties. nih.govnih.gov One of the applications of MD simulations in a non-biological context is the determination of solubility parameters, such as the Hildebrand solubility parameter, which can be used to assess the compatibility of the compound with various excipients. nih.govnih.gov Furthermore, MD simulations can be used to study the stability of a compound in different solvent environments. For example, the evaluation of a compound's exposure to autoxidation and hydrolysis can be assessed through the calculation of Radial Distribution Functions (RDFs) in the presence of water molecules. nih.govnih.gov These simulations can reveal whether the molecule is sensitive to degradation in aqueous surroundings. nih.gov

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman) and NMR chemical shifts.

A detailed spectroscopic characterization of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide involved both experimental FT-IR and FT-Raman spectroscopy and theoretical DFT computations. nih.govnih.gov The vibrational assignments of the wavenumbers were proposed based on the Potential Energy Distribution (PED). nih.govnih.gov Such analyses allow for a detailed understanding of the vibrational modes of the molecule. Similar approaches have been used for other chloro-containing heterocyclic compounds, where DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide vibrational frequencies in good agreement with experimental results after appropriate scaling. ucsb.edunih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyrazine Carboxamide Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated DFT (cm⁻¹)
N-H Stretch338533853386
C-H Stretch (Aromatic)306330633060-3080
C=O Stretch168016801685
C-Cl Stretch680680682

Data is illustrative and based on typical values for similar compounds as specific data for the target molecule was not found.

Theoretical Elucidation of Reaction Mechanisms and Transition States for Reactions Involving this compound

The theoretical elucidation of reaction mechanisms involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states. While no specific studies on the reaction mechanisms of this compound were found, the general methodologies are well-established in computational chemistry.

The search for a transition state, which is a first-order saddle point on the potential energy surface, is a key step in understanding the kinetics of a chemical reaction. ucsb.edu Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are employed to locate transition state structures. ucsb.eduyoutube.com Once located, frequency calculations are performed to verify the transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. ucsb.eduyoutube.com

For pyrazine derivatives, theoretical studies have explored their formation pathways. For example, the main reaction pathways for the formation of pyrazines can involve the condensation of α-aminocarbonyl compounds or the reaction of amino sugars with α-dicarbonyl derivatives and ammonia. researchgate.net While these studies focus on the synthesis of the pyrazine ring itself, similar computational approaches could be applied to investigate reactions involving the functional groups of this compound, such as nucleophilic substitution at the chloro-substituted carbon or reactions of the carboxamide group.

Quantitative Structure-Reactivity Relationships (QSRR) Studies Applied to Pyrazine Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new or untested compounds. nih.gov

For pyrazine derivatives, QSRR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted, particularly in the context of their biological activity, which is a form of chemical reactivity. A QSAR study on a series of pyrazinoate esters evaluated as antitubercular agents used descriptors such as the Balaban index, the calculated n-octanol/water partition coefficient (ClogP), van der Waals surface area, dipole moment, and stretching-energy contribution. nih.gov The resulting model was able to predict the antimycobacterial activity with a good level of accuracy. nih.gov

Another study on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids developed a QSAR model using descriptors derived from DFT calculations, including molecular surface electrostatic potentials (Vs,min, Vs,max), the average positive electrostatic potential on the surface (Vs(+)), and the LUMO energy. nih.govresearchgate.net The model demonstrated a strong correlation between these electronic and structural properties and the observed cytotoxic activity. nih.gov Such studies highlight the importance of electronic features in the reactivity of pyrazine carboxamides.

Structure Reactivity and Structure Property Relationships Theoretical and Methodological Perspectives of 6 Chloro 5 Isobutylpyrazine 2 Carboxamide Analogues

Theoretical Frameworks for Understanding Substituent Effects on Pyrazine (B50134) Reactivity and Electronic Properties

The chemical behavior of the pyrazine ring is intrinsically linked to the strong inductive effect of its two symmetrically arranged nitrogen atoms, which makes the ring electron-deficient. mdpi.com The reactivity and electronic properties of pyrazine derivatives, such as 6-Chloro-5-isobutylpyrazine-2-carboxamide, are further modulated by the nature and position of substituents on this core structure. ijournalse.org Theoretical frameworks provide a basis for understanding and predicting these substituent-induced changes.

Studies on related heterocyclic systems demonstrate these principles clearly. For example, theoretical investigations of thieno[3,4-b]pyrazine (B1257052) derivatives showed that substituting with aryl groups (electron-withdrawing) raises electron affinities (EAs), whereas alkyl groups (electron-donating) have a lesser effect. nih.gov Similarly, in D–A–D (Donor-Acceptor-Donor) type compounds, using a pyridopyrazine acceptor, which contains more nitrogen atoms and is thus more electron-deficient than a quinoxaline (B1680401) acceptor, results in a lower energy band gap (Eg). nih.gov This highlights how increasing the electron-withdrawing strength of the heterocyclic core fundamentally alters its electronic properties. nih.gov

A powerful theoretical tool for quantifying these effects is the use of Hammett-type relationships. nih.gov The Hammett equation correlates reaction rates and equilibrium constants for series of compounds with a parameter (σ) that represents the electronic effect of a substituent. In a study on s-tetrazine derivatives, a strong correlation was found between the redox potentials (E1/2) of the molecules and the Hammett constants of their substituents. nih.govsemanticscholar.org This approach allows for the prediction of how changes—for instance, replacing the chloro group in a pyrazine carboxamide with a fluorine or methoxy (B1213986) group—would systematically shift the molecule's theoretical redox potential. nih.gov

The stability and reactivity of these molecules can also be assessed through global chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT). scirp.org Parameters such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) quantify a molecule's resistance to change in its electron distribution. scirp.orgchemrxiv.org For example, a halogen substitution on a pyrazine carboxamide derivative was found to increase the chemical potential compared to the parent molecule, indicating a change in its reactivity profile. chemrxiv.org

Computational Approaches to Predicting Chemical Behavior Based on Structural Modifications within the Pyrazine Carboxamide Class

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for predicting the chemical behavior of molecules like this compound and its analogues. bendola.commdpi.com Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. researchgate.netacs.org

DFT calculations are employed to optimize the three-dimensional structures of pyrazine carboxamides, yielding key information such as bond lengths, bond angles, and dihedral angles. bendola.com For instance, DFT optimization of a pyrazine carboxamide ligand revealed that the carboxamide group is nearly planar with the pyrazine ring, a structural feature that influences its interaction with other molecules. bendola.com These optimized geometries are the foundation for calculating a wide range of chemical properties.

A primary application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting molecular reactivity and electronic properties. scirp.orgbendola.com A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org Computational studies on pyrazine derivatives show that introducing electron-withdrawing groups systematically lowers both HOMO and LUMO energy levels. acs.org This directly impacts properties like redox potential and the molecule's ability to accept electrons, making it a key parameter for designing materials for applications like organic field-effect transistors (OFETs). acs.org

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.orgresearchgate.net For a pyrazine carboxamide, the MEP would typically show negative potential (red/yellow) around the pyrazine nitrogen atoms and the carbonyl oxygen, indicating these are the most probable sites for electrophilic attack or for coordinating to metal ions. scirp.orgresearchgate.net Conversely, positive potential (blue) would be expected around the amide proton, identifying it as a potential hydrogen-bond donor site. researchgate.net

The following table summarizes common computational methods and their applications in studying pyrazine carboxamide analogues, based on published research.

Computational Method Basis Set(s) Properties Predicted / Applications Reference(s)
Density Functional Theory (DFT) - B3LYP6-31G(d), 6-31+G(d,p), genMolecular geometry optimization, vibrational frequencies, NBO analysis, chemical reactivity descriptors (hardness, chemical potential), MEP analysis, Fukui functions. nih.govchemrxiv.orgbendola.commostwiedzy.pl
DFT - CAM-B3LYP6-31G(d)Optical properties, ionization potential (IP), electron affinity (EA), reorganization energy. nih.gov
DFT - M06-2X6-31+G(d,p)Geometrical structures, HOMO/LUMO energies, molecular stacking motifs, charge transport properties. acs.org
Time-Dependent DFT (TD-DFT)VariesExcited-state properties, absorption and emission spectra. acs.org
Ab Initio - CASSCF, CASPT2VariesExcited state potential energy surfaces, vibronic coupling. acs.org

These computational approaches allow for the systematic in silico screening of numerous structural analogues. By modifying substituents on the pyrazine carboxamide scaffold (e.g., changing the isobutyl group to other alkyls, or the chloro group to other halogens) and recalculating the properties, researchers can identify candidates with desired electronic characteristics before undertaking synthetic work. nih.gov

Development of Predictive Models for Chemical Properties (Non-physical, non-biological, e.g., theoretical pKa, theoretical redox potentials) based on Molecular Structure

To efficiently predict the chemical properties of large sets of molecules, researchers develop Quantitative Structure-Property Relationship (QSPR) models. iupac.org These models establish a mathematical relationship between a molecule's structure, encoded by numerical "descriptors," and a specific property of interest. ijournalse.orgnih.gov This approach can be used to predict non-physical and non-biological chemical properties like theoretical pKa or redox potentials for novel pyrazine carboxamide analogues. nih.gov

The development of a QSPR model typically involves several steps:

Data Set Assembly: A diverse set of pyrazine carboxamide analogues with known (or computationally determined) property values is compiled. This is known as the training set. ijournalse.org

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using software. ijournalse.orgnih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment calculated via DFT). ijournalse.orgresearchgate.net

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors to the chemical property. ijournalse.orgoptibrium.com The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. ijournalse.orgnih.gov

For predicting the theoretical pKa of a series of pyrazine carboxamide analogues, a QSAR/QSPR approach is highly effective. The pKa is related to the Gibbs free energy of the dissociation reaction. nih.govresearchgate.net A common strategy involves using a high-level computational method, like DFT with a solvation model (e.g., SM8 or PCM), to calculate the energy difference (ΔE) between the protonated and deprotonated forms of each compound in the training set. mdpi.comnih.gov This ΔE value, along with other descriptors like atomic charges on the ionizable atoms, can then be used to build a highly accurate predictive model. nih.gov

Similarly, theoretical redox potentials can be predicted. Studies on s-tetrazines and quinoxalines have shown a direct linear relationship between their reduction potentials and their calculated LUMO energies. semanticscholar.orgrsc.org A QSPR model could be developed for pyrazine carboxamides by calculating the LUMO energies for a series of analogues and correlating them with experimentally determined or high-level calculated redox potentials.

The following hypothetical table illustrates the principle of a QSPR model for predicting a theoretical redox potential for analogues of this compound, where substituents at positions 5 and 6 are varied.

Analogue (Substituent at Pos. 5 / Pos. 6) Calculated LUMO Energy (eV) Calculated Dipole Moment (Debye) Predicted Redox Potential (V vs. ref)
Isobutyl / Chloro (Parent)-1.853.1-1.20
Methyl / Chloro-1.823.3-1.18
Isobutyl / Fluoro-1.793.5-1.15
Isobutyl / Methoxy-1.652.8-1.05
Methyl / Cyano-2.105.2-1.45

Such models, once validated, provide a rapid and cost-effective means to estimate the properties of yet-unsynthesized compounds, guiding the design of molecules with specific electronic characteristics. iupac.org

Ligand Design Principles and Supramolecular Interactions (Abstract, e.g., for self-assembly, material science, or theoretical host-guest chemistry)

The functional groups and aromatic nature of this compound and its analogues make them versatile building blocks in supramolecular chemistry and ligand design. The principles governing their non-covalent interactions are key to their use in materials science, self-assembly, and theoretical host-guest chemistry. nih.govresearchgate.net

Hydrogen Bonding: The carboxamide moiety (-CONH₂) is a classic hydrogen-bonding motif. The N-H proton is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. rsc.org Crystal structure analyses of related pyrazine-2,5-dicarboxamides show extensive networks of N-H···N hydrogen bonds, where the amide proton interacts with a nitrogen atom of an adjacent pyrazine ring, forming layers or sheets. nih.govresearchgate.net These layers can be further linked by weaker C-H···O interactions, creating robust three-dimensional supramolecular structures. nih.gov In the context of this compound, the amide group and the two pyrazine nitrogens provide multiple sites for predictable hydrogen bonding, which is a fundamental principle in crystal engineering and the design of self-assembling materials. nih.govresearchgate.net

π–π Stacking Interactions: The electron-deficient pyrazine ring is capable of engaging in π–π stacking interactions. acs.org These interactions are particularly favorable when paired with an electron-rich aromatic ring but also occur between pyrazine rings themselves, often in an offset or slipped-parallel arrangement. nih.govresearchgate.net In one reported pyrazine dicarboxamide crystal structure, offset π–π interactions with an intercentroid distance of 3.739 Å were observed between neighboring rings. researchgate.net The introduction of substituents like the chloro and isobutyl groups modifies the quadrupole moment of the pyrazine ring, which can be used to tune the strength and geometry of these stacking interactions. This principle is critical for designing organic semiconductors, where efficient π-stacking is necessary for charge transport. acs.org

Ligand and Coordination Chemistry: Pyrazine carboxamides can act as chelating ligands for metal ions. ncn.gov.pl The coordination typically occurs through one of the pyrazine ring nitrogens and the carbonyl oxygen of the carboxamide group, forming a stable five-membered ring with the metal center. mdpi.combendola.com The electronic properties of the ligand, modulated by its substituents, directly influence the properties of the resulting metal complex, such as its stability, redox potential, and reactivity. ncn.gov.plrsc.org For instance, the presence of the electron-withdrawing chloro group in this compound would stabilize the complex and affect the metal center's electronic properties. These principles are used to design coordination compounds and metal-organic frameworks (MOFs) with specific functions. mdpi.com

Host-Guest Chemistry: The combination of a defined shape, multiple hydrogen bonding sites, and π-surface makes pyrazine carboxamides interesting candidates for theoretical host-guest chemistry. The pyrazine ring could act as a π-acidic surface to bind anionic or electron-rich guests. nih.gov A cavity formed by the self-assembly of several pyrazine carboxamide molecules could potentially encapsulate small neutral molecules, with the stability of the host-guest complex being dictated by a combination of hydrogen bonding and van der Waals forces. mdpi.com The isobutyl group, being relatively bulky and hydrophobic, could help define the shape and chemical environment of such a binding pocket.

Advanced Analytical Methodologies for the Detection and Quantification of 6 Chloro 5 Isobutylpyrazine 2 Carboxamide in Chemical Matrices

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation and purity assessment of 6-Chloro-5-isobutylpyrazine-2-carboxamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving the target analyte from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely used method for the analysis of pyrazine (B50134) carboxamide derivatives. sphinxsai.comtut.ac.jp A well-developed HPLC method can provide excellent separation and quantification of this compound. The purity of synthesized pyrazoline derivatives has been successfully determined to be above 95% using HPLC. nih.gov

A typical HPLC method for the analysis of this compound would involve a C8 or C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. sphinxsai.comtut.ac.jp Gradient elution can be employed to achieve optimal separation of the target compound from any potential impurities. nih.gov Detection is commonly performed using a UV detector at a wavelength where the pyrazine ring exhibits strong absorbance, typically around 270 nm. tut.ac.jp

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water B: Acetonitrile
GradientTime (min) | %B 0 | 20 15 | 80 20 | 80 22 | 20 25 | 20
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Injection Volume10 µL

Gas Chromatography (GC):

GC is another valuable technique for the analysis of volatile and semi-volatile pyrazine derivatives. researchgate.netnih.gov For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be suitable. The assessment of purity using GC is based on the principle that the area of a chromatographic peak is proportional to the amount of the corresponding compound. youtube.combirchbiotech.com By calculating the relative peak areas, the percentage purity of the target analyte can be determined. youtube.com

To enhance the volatility and improve the chromatographic behavior of the compound, derivatization may sometimes be employed, although direct analysis is often feasible. nih.gov A flame ionization detector (FID) is a common choice for quantification, while a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like pyrazines. researchgate.net

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Chemical Profiling and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry (MS), are indispensable for comprehensive chemical profiling and trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and particularly LC-tandem mass spectrometry (LC-MS/MS) have become the methods of choice for the sensitive and selective quantification of a wide range of compounds in complex matrices. rsc.org These techniques are well-suited for the analysis of pyrazine derivatives. mdpi.comnih.gov An LC-MS/MS method for this compound would offer very low limits of detection (LOD) and quantification (LOQ), making it ideal for trace analysis. nih.govresearchgate.net

The method typically involves chromatographic separation using HPLC, followed by ionization of the analyte, commonly with electrospray ionization (ESI). The resulting ions are then detected by the mass spectrometer. For quantitative analysis, the instrument is often operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound

ParameterCondition
ChromatographyUPLC with a C18 column
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile
IonizationElectrospray Ionization (ESI), Positive Mode
MS DetectorTriple Quadrupole
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical)Precursor Ion (m/z) -> Product Ion (m/z)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely applied technique for the identification and quantification of volatile and semi-volatile organic compounds, including alkylpyrazines. nih.govresearchgate.netsigmaaldrich.com The coupling of GC with MS allows for the unequivocal identification of separated components based on their mass spectra. For complex mixtures, sample preparation techniques like solid-phase microextraction (SPME) can be used to pre-concentrate volatile and semi-volatile analytes from the sample matrix before GC-MS analysis. sigmaaldrich.comvscht.cz

In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization - EI), and the resulting mass spectrum provides a molecular fingerprint that can be used for identification and quantification.

Development of Novel Sensor Technologies for Specific Chemical Detection or Environmental Monitoring Applications

The development of novel sensor technologies offers the potential for rapid, on-site, and continuous monitoring of this compound in various environments. Research into sensors for pyrazine derivatives is an emerging field, with fluorescent and electrochemical sensors showing particular promise.

Fluorescent Sensors:

Fluorescent sensors are designed to exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific analyte. rsc.orgnih.gov Novel pyrazine-derived fluorescent sensors have been developed for the detection of metal ions, demonstrating the potential of modifying the pyrazine scaffold to create selective sensing platforms. rsc.orgnih.govuantwerpen.be A "turn-on" fluorescent sensor for a pyrazine derivative could be developed where the fluorescence intensity increases significantly in the presence of the target compound. The design of such a sensor would involve a receptor unit that selectively binds to this compound, and a fluorophore whose emission is modulated by this binding event.

Electrochemical Sensors:

Electrochemical sensors convert the chemical interaction between the sensor and the analyte into a measurable electrical signal. rsc.orgresearchgate.net These sensors are known for their high sensitivity, rapid response, and potential for miniaturization, making them suitable for environmental monitoring. rsc.orgresearchgate.netmdpi.com A molecularly imprinted polymer (MIP) based electrochemical sensor could be a promising approach for the specific detection of this compound. mdpi.com In this technology, a polymer is created with cavities that are complementary in shape and functionality to the target molecule, leading to high selectivity. The binding of the analyte to these cavities can be detected through changes in current, potential, or impedance.

The development of such specific sensors would enable real-time monitoring of this compound in industrial settings or environmental samples, providing a valuable tool for process control and safety assessment.

Future Research Directions and Emerging Paradigms for 6 Chloro 5 Isobutylpyrazine 2 Carboxamide Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Technologies for Pyrazine (B50134) Carboxamides

The synthesis of pyrazine carboxamides, including analogues of 6-Chloro-5-isobutylpyrazine-2-carboxamide, is moving towards greener and more efficient methods. Traditional synthetic routes often involve harsh reagents and produce significant waste. researchgate.net For instance, common methods for creating pyrazinamide (B1679903) derivatives include the use of thionyl chloride in DMF or activating agents like DMAP in THF, which can generate toxic byproducts. researchgate.net

Future research is increasingly focused on sustainable alternatives. A significant area of development is the use of biocatalysis. For example, enzymes like Lipozyme® TL IM from Thermomyces lanuginosus have been successfully used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.orgresearchgate.net This enzymatic approach offers milder reaction conditions, conducted at 45°C in a greener solvent like tert-amyl alcohol, and can achieve high yields, with some processes reporting up to 91.6%. researchgate.netrsc.org These biocatalytic methods not only reduce the use of hazardous reagents but also simplify reaction steps. researchgate.net

Another avenue of exploration is the development of novel synthetic pathways that offer higher yields and simpler procedures. Research into the synthesis of pyrazinamide derivatives has shown that starting from materials like pyrazinecarboxylic acid and employing acylation, amidation, and alkylation can lead to high yields ranging from 79.6% to 91.2%. nih.govtandfonline.com The exploration of different starting materials, such as 3-chloropyrazine-2-carboxamide, also opens up new routes for creating a variety of substituted pyrazinamide derivatives. mdpi.com

The following table summarizes a comparison between traditional and emerging sustainable synthetic methods for pyrazine carboxamides.

FeatureTraditional SynthesisSustainable Synthesis (e.g., Biocatalysis)
Reagents Often uses harsh chemicals like thionyl chloride, DMF, DMAP. researchgate.netUtilizes enzymes (e.g., Lipozyme® TL IM) and greener solvents (e.g., tert-amyl alcohol). rsc.orgresearchgate.net
Conditions Can require high temperatures and pressures.Milder conditions (e.g., 45°C). researchgate.netrsc.org
Byproducts May generate toxic or hazardous waste. researchgate.netFewer and less toxic byproducts. researchgate.net
Yield Variable, can be high but with environmental cost.High yields, up to 91.6% reported. researchgate.netrsc.org
Scalability Can be challenging to scale up safely and efficiently.Amenable to scalable continuous-flow systems. rsc.orgresearchgate.net

This table provides a generalized comparison based on available literature for pyrazine carboxamide synthesis.

Advanced Computational Methodologies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is becoming an indispensable tool for investigating the properties and reactivity of heterocyclic compounds like this compound. Advanced computational methods allow for a deeper understanding of reaction mechanisms and the prediction of molecular properties, guiding experimental work and accelerating the discovery process. researchgate.net

Techniques such as Density Functional Theory (DFT) are employed to study the electronic structure and reactivity of pyrazine derivatives. These studies can confirm the structures of synthesized compounds and provide insights into their chemical behavior. researchgate.net For instance, computational studies have been used to confirm the structure of newly synthesized pyrazine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational technique used to determine the parameters essential for the biological or chemical activity of a series of compounds. nih.gov While this article does not discuss end-use properties, the principles of QSAR can be applied to predict fundamental chemical properties based on structural features.

Molecular docking simulations, often used in drug discovery, can also be adapted to understand the non-covalent interactions between pyrazine derivatives and other molecules, which is fundamental to supramolecular chemistry and materials science. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonding and van der Waals forces, that govern the assembly of molecular structures. nih.gov

The predictive power of these computational models is continually improving. For example, in studies of similar heterocyclic systems, Artificial Neural Network (ANN) models have shown superior predictive capabilities compared to Multiple Linear Regression (MLR) models, especially for complex, non-linear relationships between structure and properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability

The synthesis of pyrazine carboxamides is being revolutionized by the integration of flow chemistry and automated synthesis platforms. researchgate.net This technology offers significant advantages over traditional batch processing, including improved reaction efficiency, enhanced safety, and greater scalability. researchgate.net

Continuous-flow systems, particularly microreactors, provide excellent control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This precise control can lead to higher yields and purities. For instance, the enzymatic synthesis of pyrazinamide derivatives in a continuous-flow system has been shown to be highly efficient, with reactions completed in as little as 20 minutes. researchgate.netrsc.org The integration of flow synthesis with downstream processes like crystallization has also been demonstrated, allowing for a seamless transition from synthesis to purification and formulation. rsc.org

The benefits of flow chemistry for the synthesis of heterocyclic compounds are well-documented and include:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to better reaction control. researchgate.net

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous materials and exothermic reactions.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel. researchgate.net

Automation: Flow systems are readily automated, allowing for high-throughput synthesis and optimization of reaction conditions.

A recent study highlighted the development of a continuous-flow system for the synthesis of 23 different pyrazinamide derivatives, demonstrating the versatility and efficiency of this technology for creating libraries of related compounds. rsc.org

Potential as a Building Block in Complex Molecular Architectures (Purely synthetic perspective, without discussing end-use properties if prohibited)

From a purely synthetic standpoint, the pyrazine ring is a valuable scaffold for constructing larger, more complex molecules. mdpi.com The specific substitution pattern of this compound, with its chloro, isobutyl, and carboxamide groups, offers multiple points for chemical modification and elaboration.

The pyrazine core can participate in various coupling reactions, such as Suzuki-Miyaura and C-H functionalization reactions, to form new carbon-carbon bonds. mdpi.comtandfonline.com For example, 2,5-dibromopyrazine (B1339098) has been used in double Suzuki-Miyaura couplings to create pyrazine-linked bisindole alkaloids. mdpi.com Similarly, iron-catalyzed C-H functionalization has been employed to arylate pyrazine rings, providing a route to complex natural products. mdpi.com

The chloro substituent on the this compound ring is a particularly useful handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The carboxamide group can also be modified or used to link the pyrazine unit to other molecular fragments. Hybrid compounds have been designed by combining pyrazine pharmacophores with other heterocyclic systems like 1,2,4-triazoles to create new molecular entities. rsc.org

The pyrazine heterocycle is a component of many natural products and has been the focus of numerous total synthesis campaigns. mdpi.com These efforts showcase the versatility of the pyrazine ring as a building block in the assembly of intricate molecular architectures. For example, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com

Addressing Fundamental Questions in Heterocyclic Chemistry through Focused Studies on this compound and its Analogues

The study of this compound and its analogues can provide valuable insights into fundamental questions in heterocyclic chemistry. The pyrazine ring is an electron-deficient heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. mdpi.com

Key areas of fundamental research include:

Reactivity and Reaction Mechanisms: Investigating how the interplay of the electron-withdrawing chloro group, the electron-donating isobutyl group, and the carboxamide functionality influences the regioselectivity and rate of various reactions. This includes studying electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.

Tautomerism and Isomerism: The carboxamide group can exhibit tautomerism, and the molecule as a whole can have different conformational isomers due to the rotation of the isobutyl group and the carboxamide bond. Spectroscopic and computational studies can elucidate the predominant forms and the energy barriers between them.

Non-covalent Interactions: The nitrogen atoms in the pyrazine ring and the amide group can act as hydrogen bond acceptors, while the amide N-H can be a hydrogen bond donor. Studying the crystal packing and solution-state aggregation of this molecule can provide data on the strength and directionality of these interactions, which are crucial for crystal engineering and supramolecular chemistry.

Electronic Properties: The electronic properties of the pyrazine ring can be tuned by its substituents. Spectroscopic techniques, combined with computational analysis, can quantify the effects of the chloro, isobutyl, and carboxamide groups on the molecule's absorption and emission properties, contributing to the broader understanding of structure-property relationships in heteroaromatic systems.

By serving as a model system, focused studies on this compound can help to refine theories of chemical reactivity and bonding in nitrogen-containing heterocycles, a cornerstone of modern organic chemistry. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-5-isobutylpyrazine-2-carboxamide, and how can intermediates be optimized for yield?

  • Methodological Answer : A multi-step synthesis involving halogenation of pyrazine precursors followed by regioselective substitution with isobutyl groups is commonly employed. Key intermediates (e.g., chlorinated pyrazines) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side reactions. Reaction conditions (e.g., temperature, catalysts like Pd/C for coupling) must be optimized using Design of Experiments (DoE) to maximize yield . Post-synthetic characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers distinguish this compound from structurally similar carboxamides during characterization?

  • Methodological Answer : Combine spectroscopic techniques:

  • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight (e.g., [M+H]+ ion).
  • NMR : Analyze 13C^{13}C-NMR for unique chemical shifts of the isobutyl group (δ ~25 ppm for CH2_2) and pyrazine ring carbons.
  • X-ray Crystallography : Resolve crystal structures to verify substitution patterns and bond angles, differentiating it from analogs like 6-chloroimidazo[1,2-b]pyridazine derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Store the compound in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group. Monitor degradation via HPLC every 3 months, using acetonitrile/water mobile phases with 0.1% formic acid .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase panels) to identify potential targets. Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices. Dose-response curves (IC50_{50}) should be validated in triplicate .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and energy barriers for key steps like nucleophilic substitution. Software like Gaussian or ORCA can simulate reaction pathways, while molecular dynamics (MD) predicts solvent effects. Validate computational results with kinetic isotope effect (KIE) experiments .

Q. How should researchers address contradictions in published data on this compound’s solubility and reactivity?

  • Methodological Answer : Perform systematic comparisons using standardized protocols (e.g., OECD guidelines for solubility). Replicate conflicting studies under identical conditions, controlling for variables like solvent purity and moisture content. Apply statistical tools (ANOVA, Tukey’s HSD) to identify outlier data. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .

Q. What strategies improve scalability of this compound synthesis without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination). Use membrane separation technologies (nanofiltration) to isolate intermediates efficiently. Optimize solvent recovery systems to reduce waste. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of critical quality attributes .

Q. How can degradation pathways of this compound be mapped in environmental or biological systems?

  • Methodological Answer : Use 14C^{14}C-radiolabeled analogs to track metabolic/byproduct formation in microsomal assays (e.g., human liver S9 fractions). High-resolution mass spectrometry (HRMS) identifies degradation products, while QSAR models predict ecotoxicity. Pair with molecular networking tools (GNPS) to map transformation pathways .

Q. What advanced techniques resolve ambiguities in structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Combine fragment-based drug design (FBDD) with X-ray co-crystallography to map binding interactions. Use Free Energy Perturbation (FEP) simulations to predict substituent effects on binding affinity. Validate hypotheses via parallel synthesis of analogs with systematic substitutions (e.g., varying isobutyl chain length) .

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Feasible Synthetic Routes

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6-Chloro-5-isobutylpyrazine-2-carboxamide
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Reactant of Route 2
6-Chloro-5-isobutylpyrazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.